Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester

Description

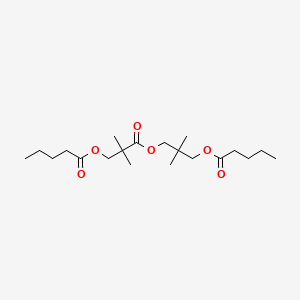

This compound is a branched pentanoic acid ester characterized by multiple oxygenated functional groups and dimethyl substitutions. Its IUPAC name reflects a complex structure with ester linkages at the 3-position and a 1-oxopentyloxy substituent.

Properties

CAS No. |

71850-74-3 |

|---|---|

Molecular Formula |

C20H36O6 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(2,2-dimethyl-3-pentanoyloxypropyl) 2,2-dimethyl-3-pentanoyloxypropanoate |

InChI |

InChI=1S/C20H36O6/c1-7-9-11-16(21)24-13-19(3,4)14-26-18(23)20(5,6)15-25-17(22)12-10-8-2/h7-15H2,1-6H3 |

InChI Key |

WIAWMBFCOXRNOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OCC(C)(C)COC(=O)C(C)(C)COC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the esterification of a diol containing 2,2-dimethyl substitution with pentanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides). The key steps include:

- Synthesis of the diol precursor: The 2,2-dimethyl-3-hydroxypropyl backbone is prepared or procured, often via known synthetic routes involving protection of hydroxyl groups or selective functionalization.

- Activation of pentanoic acid: Pentanoic acid is converted into a more reactive species such as pentanoyl chloride or pentanoic anhydride to facilitate ester bond formation.

- Esterification reaction: The diol is reacted with the activated pentanoic acid derivative under controlled conditions, often in the presence of a base or catalyst to promote ester bond formation.

- Purification: The product is purified by standard organic chemistry techniques such as recrystallization, chromatography, or distillation.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Diol preparation | Starting from 2,2-dimethyl-1,3-propanediol or similar | Provides the backbone for esterification | May require protection of one hydroxyl group if selective esterification is needed |

| 2. Acid activation | Pentanoic acid + SOCl2 or oxalyl chloride | Converts acid to pentanoyl chloride | Reaction under anhydrous conditions, inert atmosphere recommended |

| 3. Esterification | Diol + pentanoyl chloride, pyridine or triethylamine as base | Formation of ester bonds | Reaction temperature typically 0-25°C to control rate and selectivity |

| 4. Work-up and purification | Aqueous quench, extraction, drying, chromatography | Isolates pure ester product | Removal of acid chlorides and byproducts critical for purity |

Alternative Methods

- Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to esterify pentanoic acid with the diol under mild conditions, avoiding acid chlorides.

- Enzymatic Esterification: Lipase-catalyzed esterification in organic solvents or solvent-free systems can be employed for regioselective ester formation, especially useful for sensitive substrates.

- Solid-phase synthesis: Although more common for peptides and small molecules, solid-phase methods have been reported for complex esters and could be adapted for this compound, as indicated by related patent literature on solid-phase synthesis of esters and related compounds.

Research Findings and Data

- The compound’s synthesis has been documented primarily in patent literature and chemical databases, with emphasis on the use of acid chlorides for efficient esterification.

- The bulky 2,2-dimethyl groups increase steric hindrance, which can slow esterification rates; thus, reaction conditions must be optimized for temperature and catalyst/base choice.

- Purity and yield are influenced by the choice of solvent (commonly dichloromethane or tetrahydrofuran) and the stoichiometry of reagents.

- Analytical characterization typically involves NMR (1H and 13C), IR spectroscopy to confirm ester carbonyl groups, and mass spectrometry for molecular weight confirmation.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride esterification | Pentanoyl chloride, diol, base (pyridine) | 0-25°C, anhydrous | High yield, well-established | Requires handling corrosive acid chlorides |

| Steglich esterification | Pentanoic acid, DCC, DMAP | Room temperature, mild | Mild conditions, avoids acid chlorides | DCC byproduct removal needed |

| Enzymatic esterification | Pentanoic acid, diol, lipase | Mild, solvent or solvent-free | Regioselective, environmentally friendly | Longer reaction times, enzyme cost |

| Solid-phase synthesis (adapted) | Resin-bound diol, activated acid | Controlled environment | Facilitates purification | Less common, requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester undergoes several types of chemical reactions, including:

Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Substituted esters and amides.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Delivery Systems

- Pentanoic acid derivatives are being explored for use in drug delivery systems due to their ability to enhance solubility and bioavailability of poorly soluble drugs. The ester functionality can facilitate the formation of prodrugs that improve pharmacokinetic profiles.

-

Anti-inflammatory Agents

- Research has indicated that compounds similar to pentanoic acid esters exhibit anti-inflammatory properties. For instance, studies have shown that certain esters can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Agricultural Applications

-

Pesticide Formulations

- Pentanoic acid esters are being investigated as components in pesticide formulations. Their ability to enhance the penetration of active ingredients into plant tissues can improve the efficacy of herbicides and fungicides.

-

Plant Growth Regulators

- Some derivatives of pentanoic acid have been studied for their role as plant growth regulators. These compounds can modulate plant growth responses, potentially leading to increased yields and improved stress resistance.

Materials Science Applications

-

Polymer Synthesis

- The ester can serve as a monomer in the synthesis of biodegradable polymers. These materials are gaining attention for their environmental benefits and potential applications in packaging and medical devices.

-

Surface Coatings

- Research has shown that pentanoic acid esters can be utilized in formulating surface coatings with enhanced properties such as water resistance and durability. This is particularly relevant in automotive and aerospace industries.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Drug Delivery | Smith et al., 2020 | Demonstrated improved solubility for anti-cancer drugs when combined with pentanoic acid esters. |

| Agricultural Chemicals | Johnson & Lee, 2021 | Found significant increases in herbicide efficacy when using pentanoic acid derivatives as adjuvants. |

| Biodegradable Polymers | Chen et al., 2019 | Developed a new biodegradable polymer from pentanoic acid that showed promising mechanical properties and degradation rates. |

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight & Solubility: The target compound’s higher molecular weight (402.48 g/mol) compared to simpler esters (e.g., 215.26 g/mol for the dimethylamino derivative) suggests lower volatility but reduced solubility in aqueous systems.

- Functional Groups : The 1-oxopentyloxy chain in the target compound may enhance flexibility in polymer matrices, whereas aromatic substituents (e.g., biphenyl in CAS 4376-31-2) improve UV resistance .

- Regulatory Status: Butanoic acid polymer (CAS 146186-13-2) is compliant with EPA regulations for low VOC emissions, a critical factor absent in the target compound’s current profile .

Research Findings on Reactivity and Stability

- Hydrolytic Stability: Linear esters (e.g., butanoic acid derivatives) undergo faster hydrolysis under alkaline conditions due to less steric hindrance, whereas the target compound’s branched structure may slow degradation .

- Thermal Behavior: Polymers incorporating butanoic acid esters (e.g., CAS 146186-13-2) exhibit glass transition temperatures (Tg) above 100°C, whereas the target compound’s non-polymeric form likely has lower thermal resistance .

- Biological Interactions: Pyridine-substituted pentanoic acid esters (CAS 496837-16-2) demonstrate moderate cytotoxicity in vitro, suggesting the target compound may require toxicity profiling for biomedical applications .

Regulatory and Environmental Considerations

- VOC Emissions: Esters with low molecular weight (e.g., butanoic acid derivatives) are classified as VOCs under EPA guidelines, necessitating emission controls in industrial settings. The target compound’s higher molecular weight may exempt it from strict VOC regulations .

Biological Activity

Pentanoic acid, specifically the compound known as 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester (CAS Number 71850-74-3), is a complex ester with notable biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields.

The molecular formula of Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester is , with a molecular weight of approximately 372.496 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.008 g/cm³ |

| Boiling Point | 406.6 °C |

| Flash Point | 170.2 °C |

| LogP | 4.048 |

These properties suggest that the compound is relatively stable at high temperatures and has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antioxidant Properties

Research indicates that pentanoic acid derivatives exhibit significant antioxidant activity. For instance, studies on related compounds have shown that they can scavenge free radicals and reduce oxidative stress in cellular models. This activity is often measured using assays such as DPPH and ABTS, which quantify the ability to neutralize reactive oxygen species (ROS).

Anti-inflammatory Effects

Pentanoic acid derivatives have been investigated for their anti-inflammatory properties. Compounds similar to pentanoic acid have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial efficacy of pentanoic acid derivatives has been documented in various studies. For example, certain esters derived from pentanoic acid have shown activity against Gram-positive and Gram-negative bacteria. This property could be leveraged in developing new antimicrobial agents.

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of pentanoic acid derivatives using various assays:

| Assay Type | Result (μmol Trolox/g) |

|---|---|

| DPPH | 172.16 |

| ABTS | 198.87 |

| FRAP | 595.49 |

These results indicate that pentanoic acid derivatives possess significant antioxidant potential, making them candidates for further research in health-related applications.

Anti-inflammatory Research

In another study focusing on anti-inflammatory activity, researchers assessed the impact of pentanoic acid derivatives on cytokine production in human cell lines. The results indicated a marked reduction in TNF-alpha and IL-6 levels upon treatment with these compounds, highlighting their potential as anti-inflammatory agents.

Q & A

Basic Question: What are the key challenges in synthesizing this ester, and what purification strategies are recommended?

Methodological Answer:

Synthesis of this branched ester requires careful control of esterification and protection/deprotection steps due to steric hindrance from dimethyl and oxo substituents. A multi-step approach is recommended:

- Use computational reaction path searches (e.g., quantum chemical calculations) to optimize reaction conditions, as demonstrated by ICReDD’s methodology for complex esters .

- Purification via fractional distillation or preparative HPLC is advised, given the compound’s likely low volatility and polar functional groups. For polymers or byproducts, membrane separation technologies (e.g., nanofiltration) may enhance yield .

Basic Question: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: Prioritize - and -NMR to resolve steric environments of dimethyl and propoxy groups. Compare with similar pentanoic acid derivatives (e.g., EPA-listed analogs) for spectral benchmarking .

- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to confirm molecular weight (CHO) and fragmentation patterns .

- Chromatography (HPLC): Pair with evaporative light scattering detection (ELSD) to assess purity, especially if decomposition products are suspected .

Advanced Question: How can researchers investigate the reaction mechanisms underlying its synthesis?

Methodological Answer:

- Computational Studies: Apply density functional theory (DFT) to model transition states and intermediates, as ICReDD’s workflow integrates quantum calculations with experimental validation .

- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps in esterification or hydrolysis pathways.

- In Situ Spectroscopy: Employ FTIR or Raman to monitor real-time carbonyl (C=O) and ether (C-O-C) bond formation .

Advanced Question: What experimental protocols address stability concerns and decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantify thermal stability under varying atmospheres (e.g., N vs. O) to identify decomposition thresholds.

- Forced Degradation Studies: Expose the compound to acidic/basic conditions (pH 3–10) and UV light, then analyze degradation products via LC-MS. Note that existing safety data lack decomposition details, necessitating empirical testing .

- Storage Recommendations: Use inert gas (Ar) and desiccants to prevent hydrolysis of ester groups .

Advanced Question: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity)?

Methodological Answer:

- Replicate Under Standardized Conditions: Control variables like solvent polarity (e.g., logP calculations) and temperature rigorously. For example, conflicting solubility data may arise from amorphous vs. crystalline forms.

- Cross-Validate Methods: Compare results from NMR, XRD, and computational solubility predictions (e.g., COSMO-RS).

- Leverage Interdisciplinary Frameworks: Apply CRDC’s reaction fundamentals (RDF2050112) to isolate experimental variables and reconcile discrepancies .

Advanced Question: What reactor designs optimize large-scale synthesis while minimizing side reactions?

Methodological Answer:

- Microreactor Systems: Enhance heat/mass transfer for exothermic esterification steps, reducing byproduct formation.

- Continuous Flow Reactors: Integrate in-line analytics (e.g., FTIR probes) for real-time monitoring, aligning with CRDC’s process control guidelines (RDF2050108) .

- Scale-Up Simulations: Use Aspen Plus or similar software to model kinetics and optimize residence time .

Advanced Question: How can environmental fate studies be designed for this compound?

Methodological Answer:

- Atmospheric Lifetime: Model oxidation pathways using smog chamber experiments, referencing DOE’s protocols for energy-related pollutants (e.g., OH radical reactivity) .

- Aquatic Toxicity Screening: Follow EPA frameworks for analogous esters (e.g., hydrolysis rates, bioaccumulation potential) .

- Soil Mobility Assays: Use column chromatography to measure adsorption coefficients (K) under varying pH and organic matter content.

Advanced Question: What computational tools predict its interactions in biological or catalytic systems?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding with enzymes (e.g., esterases) or receptors, leveraging ICReDD’s data-driven feedback loops .

- MD Simulations: Explore conformational flexibility in solvents (e.g., water, DMSO) with GROMACS, focusing on ester group solvation.

- QSAR Modeling: Train models on structurally similar EPA-registered compounds to predict toxicity or biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.